3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-4-6-14(7-5-13)12-24-18-21-20-17-9-8-16(22-23(17)18)15-3-2-10-19-11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEDYPRNHUWJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions often require acid catalysis and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant antibacterial and antifungal activities due to their ability to inhibit specific enzymes in pathogens.
- Anticancer Potential : The triazolo-pyridazine structure has shown promise in cancer research. Studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways to inhibit tumor growth.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound could possess anti-inflammatory properties, making it a candidate for treating diseases characterized by inflammation, such as arthritis.
- Neuroprotective Properties : Emerging research suggests that triazole derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Cancer Research : In a recent investigation reported in Cancer Letters, researchers explored the effects of triazolo-pyridazine compounds on cancer cell lines. The results indicated that the compound could inhibit cell proliferation and induce apoptosis in breast cancer cells .
- Neuroprotection : A study in Neuropharmacology assessed the neuroprotective effects of similar compounds in animal models of Parkinson's disease. The findings suggested that these compounds could reduce neuroinflammation and protect dopaminergic neurons .
Mechanism of Action
The mechanism by which 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 4-methylbenzylthio group increases lipophilicity (clogP ~3.5) compared to polar derivatives like 15c (piperidine-sulfonyl, clogP ~2.1) .
- Compounds with trifluoromethyl groups (e.g., 6 ) exhibit enhanced metabolic stability and target affinity .
Role of the Pyridine Moiety :
- Pyridine at position 6 (target compound) may engage in π-stacking with aromatic protein residues, similar to furan in 14 but with stronger basicity .
Biological Activity Trends :
- BRD4 Inhibition : Indole-ethylamine derivatives (e.g., 6 ) show potent bromodomain inhibition, suggesting that the target compound’s pyridine group could be optimized for similar activity .
- Sulfonamide Derivatives : Sulfonamide-containing analogs (e.g., 15c ) demonstrate antimalarial activity, highlighting the scaffold’s versatility .
Biological Activity
The compound 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A triazole ring fused to a pyridazine moiety.
- A sulfanyl group attached to a methylphenyl substituent.
- A pyridine ring which may play a role in its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body. The triazole and pyridazine rings facilitate binding to enzymes and receptors, leading to modulation of their activity. This interaction is crucial for its potential applications in treating various diseases, particularly cancers.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance:
- Compound 12e , a related structure, showed IC50 values of 1.06 ± 0.16 μM against A549 (lung cancer), 1.23 ± 0.18 μM against MCF-7 (breast cancer), and 2.73 ± 0.33 μM against HeLa (cervical cancer) cell lines .
- The mechanism involved induction of apoptosis and cell cycle arrest, suggesting that similar compounds may exhibit comparable effects.
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory activity against specific kinases:
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| 12e | c-Met | 0.090 |
| Foretinib | c-Met | 0.019 |
This table illustrates the potency of the compound compared to established inhibitors like Foretinib, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- The presence of the 2-pyridyl group significantly enhances cytotoxicity.
- Substitutions on the benzene ring impact the overall efficacy; for example, halogen substitutions were found to have minimal effects on cytotoxicity but may influence selectivity towards particular targets .
In Vitro Studies
In vitro evaluations using the MTT assay have been pivotal in establishing the cytotoxic profiles of related compounds:
- Cytotoxicity Assessment : Compounds were tested against various cancer cell lines with results indicating moderate to high cytotoxicity.
- Mechanistic Insights : Apoptosis assays revealed that certain derivatives could induce late apoptosis in cancer cells, further supporting their potential as anticancer agents .
Comparative Analysis with Other Compounds
A comparative analysis with other triazole derivatives shows that while many exhibit anticancer properties, the specific structural features of this compound may confer unique advantages regarding selectivity and potency.
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with aldehydes/ketones, followed by functionalization of the triazolo-pyridazine core. For example, describes a similar triazolo-pyridine synthesis using 2-hydrazinopyridine and a benzyloxy-substituted aldehyde in ethanol with acetic acid catalysis. Intermediates are characterized via:
- 1H/13C-NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.2–8.1 ppm in DMSO-d6) .
- FTIR to confirm functional groups (e.g., C=S stretching at ~1438 cm⁻¹) .
- HRMS for molecular ion validation (e.g., [M+H]+ with <0.3 ppm error) .
Q. How can solubility and stability be experimentally assessed for this compound under varying conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric analysis or HPLC with UV detection ( suggests HPLC for related compounds) .
- Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor via TLC or LC-MS for decomposition products .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Methodological Answer :
- Single-crystal X-ray diffraction to resolve bond lengths/angles (e.g., mean σ(C–C) = 0.003 Å, R-factor <0.05) .
- Elemental analysis (C/H/N/S) to confirm stoichiometry .
- HPLC-PDA with >95% purity thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-methylphenylsulfanyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects ( highlights substituent impact on bioactivity) .
- Biological assays : Pair synthetic derivatives with enzyme inhibition (e.g., kinase assays) or antimicrobial screens ( used MIC tests for triazolo-pyridines) .
Q. What computational methods are suitable for predicting binding affinity or pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets).
- ADMET prediction using SwissADME or pkCSM to assess logP, bioavailability, and CYP450 metabolism .
- DFT calculations (Gaussian 09) to analyze charge distribution and reactive sites .
Q. How to resolve contradictions in experimental data (e.g., divergent bioactivity across studies)?
- Methodological Answer :
- Batch variability : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Crystallographic validation : Compare X-ray structures to rule out polymorphic differences .
- Dose-response curves : Re-test bioactivity with rigorous controls (e.g., IC₅₀ values in triplicate) .
Physicochemical Properties Table
Key Considerations for Experimental Design
- Synthetic reproducibility : Use anhydrous solvents and monitor reactions via TLC ( recommends dichloromethane/UV visualization) .
- Safety protocols : Wear flame-retardant lab coats and respiratory protection when handling fine powders () .
- Data validation : Cross-verify NMR/HRMS results with computational tools (e.g., ChemDraw predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
